2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile
Overview
Description
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is a chemical compound with the molecular formula C56H40N6 . It has a molecular weight of 796.96 .
Synthesis Analysis
One method of synthesis involves a condensation reaction between isophthalonitrile and diphenylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a central isophthalonitrile group, with four diphenylamino groups attached to it .Chemical Reactions Analysis
This compound is often used in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs) . It has also been used as a photocatalyst in various reactions .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It is insoluble in water . The compound has a high lipophilicity, with a consensus Log Po/w of 10.54 .Scientific Research Applications
2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry:Mechanism of Action
Target of Action
The primary target of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is the electron transport chain in organic optoelectronic devices . The compound acts as an electron donor due to the presence of diphenylamino groups .
Mode of Action
This compound interacts with its targets by donating electrons . The diphenylamino groups in the compound serve as electron donors, while the dicyanobenzene acts as an electron acceptor . This interaction results in the formation of a donor-acceptor complex , which facilitates electron transport.
Biochemical Pathways
The compound affects the electron transport pathway in optoelectronic devices. By donating electrons, it enhances the efficiency of electron transport, leading to improved performance of devices such as Organic Light Emitting Diodes (OLEDs) and Organic Thin Film Transistors (OFETs) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its physical and chemical properties . The compound is thermally stable and insoluble in water but soluble in some organic solvents such as chloroform and xylene . These properties affect its usability and performance in optoelectronic devices.
Result of Action
The action of this compound results in enhanced optoelectronic performance . Its ability to efficiently transport electrons contributes to the improved functionality of OLEDs and OFETs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its application in various environments .
Safety and Hazards
Future Directions
Due to its excellent redox window, good chemical stability, and broad applicability, this compound has emerged as a powerful and attractive metal-free organophotocatalyst . It is expected to contribute significantly to the advancement of synthetic methodologies and its adaptation to large-scale inventive implementation due to its flexibility .
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents or other electrophiles that can react with the diphenylamino groups[][1].
Major Products
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN): This compound is similar in structure but contains carbazole groups instead of diphenylamino groups.
1,3-Dicyano-2,4,5,6-tetrakis(N,N-diphenylamino)benzene: Another similar compound with slight variations in the positioning of the diphenylamino groups[][1].
Properties
IUPAC Name |
2,4,5,6-tetrakis(N-phenylanilino)benzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H40N6/c57-41-51-53(59(43-25-9-1-10-26-43)44-27-11-2-12-28-44)52(42-58)55(61(47-33-17-5-18-34-47)48-35-19-6-20-36-48)56(62(49-37-21-7-22-38-49)50-39-23-8-24-40-50)54(51)60(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-40H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMQCVKHGOMNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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